2-Hydroxyethyl propionate
Overview
Description
“2-Hydroxyethyl propionate” also known as “2-hydroxyethyl propanoate” or “Propanoic acid, 2-hydroxyethyl ester” is a chemical compound with the molecular formula C5H10O3 . It has an average mass of 118.131 Da and a monoisotopic mass of 118.062996 Da .
Molecular Structure Analysis
The molecular structure of “2-Hydroxyethyl propionate” consists of 5 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The 3D structure of the compound can be viewed using specific software .
Physical And Chemical Properties Analysis
“2-Hydroxyethyl propionate” has a density of 1.1±0.1 g/cm^3 and a boiling point of 200.2±13.0 °C at 760 mmHg .
Scientific Research Applications
Hydrogel Synthesis
Field
Material Science, Biomedical Engineering
Application Summary
2-Hydroxyethyl propionate is used in the synthesis of hydrogels . Hydrogels are polymers that can retain a large amount of water due to their three-dimensional network structure .
Results or Outcomes
Hydrogels have a wide range of applications including tissue engineering, biomedical, and sensing applications . They can mimic the biphasic (water and polymer) natural environment in biological systems .
Pigment Dispersions
Field
Application Summary
2-Hydroxyethyl propionate may be used in the preparation of aqueous pigment dispersions .
Methods of Application
Aqueous pigment dispersions were prepared with a wet grinding machine containing 0.2–0.3 mm ZrO2 balls and operated at 3000 rpm for 6 hours .
Polyurethane Synthesis
Field
Polymer Science, Material Science
Application Summary
2-Hydroxyethyl propionate may be used in the synthesis of polyurethanes . Polyurethanes are versatile materials with a wide range of applications in various industries .
Results or Outcomes
Polyurethanes prepared using ionic cross-linking agents showed higher tensile strength and elongation at break due to the enhanced phase separation structure .
Cellulose-Based Biodegradable Polymers
Field
Biodegradable Materials, Environmental Science
Application Summary
2-Hydroxyethyl propionate may be used in the synthesis of cellulose-based biodegradable polymers . These polymers are environmentally friendly and have applications in various industries .
Safety And Hazards
properties
IUPAC Name |
2-hydroxyethyl propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-2-5(7)8-4-3-6/h6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAMKDPMPDEXGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621149 | |
Record name | 2-Hydroxyethyl propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyethyl propionate | |
CAS RN |
24567-27-9 | |
Record name | 2-Hydroxyethyl propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyethyl propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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